molecular formula C10H21NO2 B11757397 Methyl 3-(isopentyl(methyl)amino)propanoate

Methyl 3-(isopentyl(methyl)amino)propanoate

Cat. No.: B11757397
M. Wt: 187.28 g/mol
InChI Key: WMZBQBAHEWYSTF-UHFFFAOYSA-N
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Description

Methyl 3-(isopentyl(methyl)amino)propanoate is an organic compound with the molecular formula C10H21NO2 It is an ester derivative, characterized by the presence of an ester functional group (-COO-) and an amino group (-NH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(isopentyl(methyl)amino)propanoate typically involves the esterification of 3-(isopentyl(methyl)amino)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(isopentyl(methyl)amino)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Requires a strong reducing agent like LiAlH4, usually conducted in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Involves nucleophiles such as alkyl halides or acyl chlorides, often in the presence of a base like triethylamine.

Major Products

    Hydrolysis: Produces 3-(isopentyl(methyl)amino)propanoic acid and methanol.

    Reduction: Yields 3-(isopentyl(methyl)amino)propanol.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(isopentyl(methyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(isopentyl(methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amino groups play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(isopropylamino)propanoate
  • Methyl 3-(tert-butylamino)propanoate
  • Ethyl 3-(isopentyl(methyl)amino)propanoate

Uniqueness

Methyl 3-(isopentyl(methyl)amino)propanoate is unique due to its specific structural features, such as the isopentyl group and the combination of ester and amino functionalities. These characteristics confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 3-[methyl(3-methylbutyl)amino]propanoate

InChI

InChI=1S/C10H21NO2/c1-9(2)5-7-11(3)8-6-10(12)13-4/h9H,5-8H2,1-4H3

InChI Key

WMZBQBAHEWYSTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(C)CCC(=O)OC

Origin of Product

United States

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